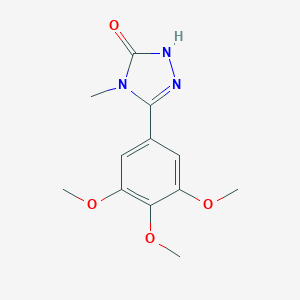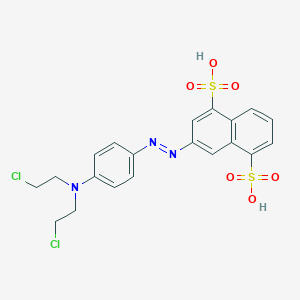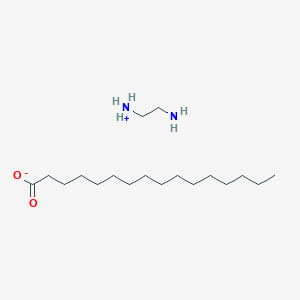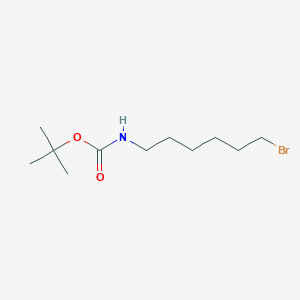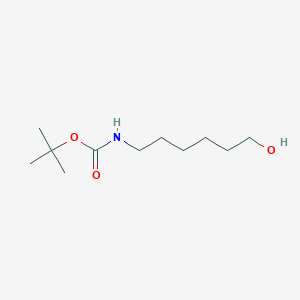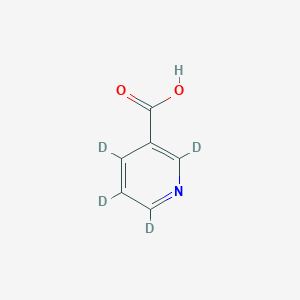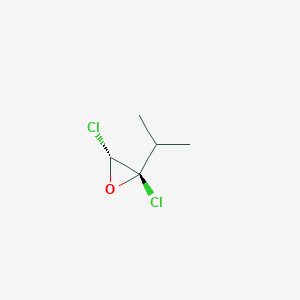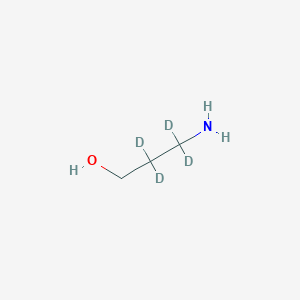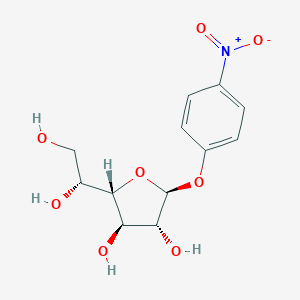
4-nitrophenyl beta-D-galactofuranoside
Übersicht
Beschreibung
4-Nitrophenyl beta-D-galactofuranoside is a widespread component of cell wall polysaccharides in bacteria, protozoa, and fungi, but it is totally absent in mammals . It is a convenient substrate for β-Galactofuranosidase .
Synthesis Analysis
The synthesis of 4-nitrophenyl beta-D-galactofuranoside involves stirring galactose at 70°C in pyridine for 1 hour, followed by acetylation with acetic anhydride for 12 hours .Molecular Structure Analysis
The molecular formula of 4-nitrophenyl beta-D-galactofuranoside is C12H15NO8 . It is an organic compound containing a phenolic structure attached to a glycosyl moiety .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenyl (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis
4-Nitrophenyl beta-D-galactofuranoside is a white to light yellow crystalline powder . It has a molecular weight of 301.25 .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Parasite Targeting : 1-Thio-beta-D-galactofuranosides, which are related to 4-nitrophenyl beta-D-galactofuranoside, have been identified as effective inhibitors of beta-D-galactofuranosidase. This offers potential for chemotherapeutic targeting of parasite glycoconjugates, suggesting a role in developing treatments against parasitic infections (Marino et al., 1998).
Screening of Enzyme Activity : The chemoenzymatic synthesis of 4-nitrophenyl beta-D-apiofuranoside, a related compound, enables the screening of beta-D-apiofuranosidase activity in various enzymes and plant materials. This is important for understanding the function and regulation of these enzymes in different biological contexts (Kis et al., 2016).
Characterization of Enzymes : Synthesis of 5-deoxy-beta-D-galactofuranosides, closely related to 4-nitrophenyl beta-D-galactofuranoside, serves as a tool for the characterization of beta-D-galactofuranosidases. This synthesis process facilitates efficient characterization and understanding of these enzymes (Bordoni et al., 2010).
Diagnostic Assays : A study on 4-nitrophenyl beta-D-galactopyranoside, a similar compound, demonstrated its use in diagnostic assays. The study found a sigmoidal V/Km-pL profile for its hydrolysis by Mg2(+)-enzyme, indicating its potential application in biochemical diagnostics (Selwood & Sinnott, 1990).
Synthetic Routes and Catalytic Studies : Efficient synthetic routes for compounds like 4-nitrophenyl beta-D-fucofuranoside have been developed. These substrates are useful for studies on the catalytic requirements of beta-D-galactofuranosidase, which is critical for understanding the enzymatic mechanisms (Chiocconi et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Since β-D-Galactofuranosyl units (β-d-Galf) are constituents of microorganisms, some of them pathogenic, such as Mycobacteria, the trypanosomatids Trypanosoma cruzi and Leishmania, and fungi such as Aspergillus fumigatus, its biosynthesis and metabolism are good targets for chemotherapeutic strategies .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-(4-nitrophenoxy)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8(15)11-9(16)10(17)12(21-11)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQNVZDXEMOJCW-PZWNZHSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905638 | |
| Record name | 4-Nitrophenyl hexofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrophenyl beta-D-galactofuranoside | |
CAS RN |
100645-45-2 | |
| Record name | 4-Nitrophenylgalactofuranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100645452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl hexofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




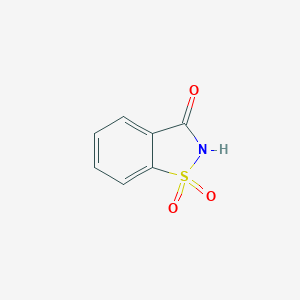
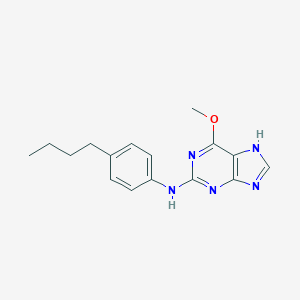
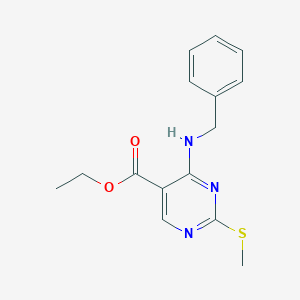
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)

